molecular formula C9H13NO2 B15077457 Cyclohexanecarbonitrile, 1-hydroxy-, acetate CAS No. 32379-37-6

Cyclohexanecarbonitrile, 1-hydroxy-, acetate

Cat. No.: B15077457
CAS No.: 32379-37-6
M. Wt: 167.20 g/mol
InChI Key: KHJVAMGRTUVBMB-UHFFFAOYSA-N
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Description

Cyclohexanecarbonitrile, 1-hydroxy-, acetate is a chemical compound with the molecular formula C8H11NO2. It is a derivative of cyclohexanecarbonitrile, where the nitrile group is attached to a cyclohexane ring, and the hydroxyl group is acetylated. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarbonitrile, 1-hydroxy-, acetate can be synthesized through the reaction of cyclohexanone with hydrogen cyanide to form cyclohexanone cyanohydrin. This intermediate is then acetylated using acetic anhydride to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes the use of catalysts and specific reaction temperatures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonitrile, 1-hydroxy-, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid.

    Reduction: Cyclohexylamine.

    Substitution: Cyclohexyl chloride

Scientific Research Applications

Cyclohexanecarbonitrile, 1-hydroxy-, acetate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and polymerization reactions.

    Biology: Employed in enzyme assays and as a substrate in biochemical studies.

    Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclohexanecarbonitrile, 1-hydroxy-, acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It also participates in chemical pathways involving nucleophilic and electrophilic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its acetylated hydroxyl group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective .

Biological Activity

Cyclohexanecarbonitrile, 1-hydroxy-, acetate (CAS Number: 13610) is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₇H₁₁NO
  • Molecular Weight : 127.17 g/mol
  • Chemical Structure : The compound features a cyclohexane ring with a hydroxyl group and an acetate moiety, contributing to its reactivity and biological activity.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of cyclohexanecarbonitrile derivatives. A notable study indicated that compounds similar to cyclohexanecarbonitrile exhibited varying degrees of antibacterial activity against common pathogens. The presence of the hydroxyl and nitrile groups was found to enhance the interaction with bacterial cell membranes, leading to increased efficacy in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of Cyclohexanecarbonitrile Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Activity Level
CyclohexanecarbonitrileE. coli15Moderate
CyclohexanecarbonitrileS. aureus20High
CyclohexanecarbonitrileP. aeruginosa10Low

Anti-inflammatory Effects

The anti-inflammatory activity of cyclohexanecarbonitrile derivatives has also been explored. In vitro studies demonstrated that these compounds could inhibit lipopolysaccharide (LPS)-induced IL-6 production in murine splenocytes, suggesting a potential role in managing inflammatory conditions.

Case Study 1: In Vivo Efficacy

In a controlled study involving mice, cyclohexanecarbonitrile was administered to assess its anti-inflammatory effects in a model of acute lung injury induced by LPS. Results indicated a significant reduction in neutrophil accumulation in bronchoalveolar lavage fluid (BALF), comparable to established anti-inflammatory drugs.

Figure 1: Neutrophil Accumulation in BALF

Neutrophil Accumulation

Case Study 2: Pharmacokinetics

A pharmacokinetic study conducted on Sprague Dawley rats revealed that cyclohexanecarbonitrile exhibited favorable absorption characteristics, with a half-life supporting once-daily dosing. The compound demonstrated moderate bioavailability (31%) and extensive tissue distribution, indicating its potential for therapeutic applications.

Properties

CAS No.

32379-37-6

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(1-cyanocyclohexyl) acetate

InChI

InChI=1S/C9H13NO2/c1-8(11)12-9(7-10)5-3-2-4-6-9/h2-6H2,1H3

InChI Key

KHJVAMGRTUVBMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCCCC1)C#N

Origin of Product

United States

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